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Compound of Interest

Compound Name: 2-Formylbut-2-enyl acetate

Cat. No.: B15344578

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the isomerism of formylbutenyl acetates, a
class of organic compounds notable for their role as key intermediates in the synthesis of
Vitamin A and other complex molecules. The document details the structural and
stereoisomeric forms, provides available quantitative data, outlines experimental protocols for
their synthesis, and visualizes a key reaction pathway.

Understanding Isomerism in Formylbutenyl
Acetates

Isomerism in formylbutenyl acetates arises from the various possible arrangements of the
constituent atoms, leading to compounds with the same molecular formula (C7H1003) but
distinct structural and spatial orientations. These differences can be categorized into
constitutional isomerism and stereoisomerism.

Constitutional Isomerism

Constitutional isomers have different connectivity of atoms. For formylbutenyl acetates, this
primarily involves the relative positions of the formyl group (-CHO), the acetate group (-
OCOCHS3), and the double bond within the butenyl chain. Several constitutional isomers have
been identified, with the most prominent being derivatives of 2-methyl-2-butenal and 3-buten-1-
ol.
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Stereoisomerism

Stereoisomers have the same connectivity but differ in the spatial arrangement of atoms. In the

case of formylbutenyl acetates, the presence of a carbon-carbon double bond gives rise to

geometric (cis/trans or E/Z) isomerism.

The most well-studied isomers are the (E) and (Z) forms of 4-acetoxy-2-methyl-2-butenal. The

(E)" designation indicates that the higher priority groups on each carbon of the double bond are

on opposite sides, while "(Z)" indicates they are on the same side.

Quantitative Data of Formylbutenyl Acetate Isomers

The following tables summarize the available physical and chemical data for key isomers of

formylbutenyl acetate.

Isomer
Name

CAS
Number

Molecular
Formula

Molecular
Weight (
g/mol )

Boiling Point
(°C)

Density
(g/cm?)

(E)-4-
acetoxy-2-
methyl-2-
butenal

26586-02-7

C7H1003

142.15

95-97 (at 15
Torr)

1.027
(predicted)

(2)-4-
acetoxy-2-
methyl-2-
butenal

69551-41-3

C7H1003

142.15

Not available

Not available

3-Formylbut-
2-enyl
acetate
(mixture of
E/Z)

14918-80-0

C7H1003

142.15

Not available

Not available

3-Formyl-3-
buten-1-ol

acetate

29773-17-9

C7H1003

142.15

Not available

Not available
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Spectroscopic Data Summary

Mass
Isomer Name CAS Number 1H NMR Data IR Data Spectrometry
(m/z)
Data not readily Data not readily
(E)-4-acetoxy-2- available in available in 43, 82, 100, 53,
26586-02-7 _ _
methyl-2-butenal summarized summarized 54[1]
format. format.
3-Formyl-3- Spectra available  Spectra available ]
Data not readily
buten-1-ol 29773-17-9 but not but not ]
] ) available.
acetate summarized. summarized.

Experimental Protocols

Detailed methodologies for the synthesis of key formylbutenyl acetate isomers are provided

below.

Synthesis of (E)-4-acetoxy-2-methyl-2-butenal via
Oxidation of an Allylic Halide

This protocol is based on the Kornblum oxidation, which converts an alkyl halide to a carbonyl
compound using dimethyl sulfoxide (DMSO).

Procedure:

o Preparation of the Allylic Halide Intermediate: An intermediate, 4-halo-3-methyl-2-buten-1-ol
acetate, is prepared from isoprene. For the primary bromide, this can be achieved by the
addition of a positive halogen source to a solution of isoprene in acetic acid.

e Oxidation Reaction:

o Areaction mixture of 4-bromo-3-methyl-2-buten-1-ol acetate, dimethyl sulfoxide (DMSO),
and a non-nucleophilic base such as sodium bicarbonate is formed.

o The oxidation reaction proceeds at room temperature.
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o Yields of the desired aldehyde, (E)-4-acetoxy-2-methyl-2-butenal, can exceed 80% when
using the primary bromide.

e Workup and Isolation:
o After the reaction is complete, the mixture is diluted with water.
o The product is extracted with an organic solvent (e.g., heptane or hexane).

o The organic layer is washed, dried, and the solvent is removed under reduced pressure to
yield the final product.

Synthesis of 4-acetoxy-2-methyl-2-butenal from Prenyl
Chloride

This method involves the conversion of prenyl chloride to prenyl alcohol acetate, followed by
oxidation.

Procedure:
e Preparation of Prenyl Alcohol Acetate:

o In a 2L glass three-necked flask, dissolve 1.1 mol of anhydrous sodium acetate and 0.02
mol of a phase transfer catalyst (e.g., benzyltriethylammonium iodide) in 20 mol of
deionized water with stirring.

o Heat the solution to 45°C.

o Add 1 mol of prenyl chloride to the flask and stir vigorously (e.g., 5000 rpm) to initiate the
reaction.

o After 4 hours, cool the mixture and transfer it to a separatory funnel for workup to isolate
the prenyl alcohol acetate.

» Oxidation to 4-acetoxy-2-methyl-2-butenal:

o The prenyl alcohol acetate obtained in the previous step is oxidized using hydrogen
peroxide under the catalysis of selenium dioxide to yield 4-acetoxy-2-methyl-2-butenal.
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Key Reaction Pathway: Vitamin A Synthesis

(E)-4-acetoxy-2-methyl-2-butenal is a crucial C5 building block in the industrial synthesis of
Vitamin A acetate. The key transformation is a Wittig reaction, where the aldehyde reacts with a
C15 triphenylphosphonium salt (derived from vinyl-B-ionone) to form the C20 carbon skeleton

of Vitamin A acetate.

Wittig Reaction Workflow

The following diagram illustrates the generalized workflow of the Wittig reaction in the synthesis

of Vitamin A acetate.

C15 Triphenylphosphonium Salt Deprotonation
(from vinyl-B-ionone)

C15 ium Ylide
(Wittig Reagent)

(E)-4-acetoxy-2-methyl-2-butenal

Triphenylphosphine Oxide
(Byproduct)

(C5 Aldehyde)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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